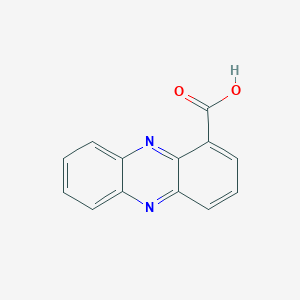

Phenazine-1-carboxylic acid

概要

説明

Phenazine-1-carboxylic acid (PCA) is an organic compound that is widely used in scientific research. It is a colorless solid that is soluble in water and organic solvents. PCA is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. It is also used in the synthesis of a wide range of organic compounds, including dyes, polymers, and other materials. PCA has been studied extensively for its biochemical and physiological effects, its use in laboratory experiments, and its potential applications in future research.

科学的研究の応用

Biodegradation and Environmental Impact

- PCA, a key component of the fungicide shenqinmycin, is used extensively in China for rice sheath blight prevention. Sphingomonas wittichii DP58 can degrade PCA, using it as its sole carbon and nitrogen source. This study contributes to understanding the environmental fate of PCA (Zhao et al., 2017).

Antimicrobial Properties

- PCA is a safe microbial pesticide with broad-spectrum activity, effectively inhibiting many fungal pathogens causing plant diseases. This paper summarized the biosynthesis pathway of PCA and its derivatives in Pseudomonas, exploring its potential as a biochemical pesticide (Zhang, 2006).

Biosynthesis and Chemosynthesis

- PCA, as a natural product, is found in microbial metabolites of Pseudomonads and Streptomycetes. It exhibits inhibitory activities against plant pathogens and has medical antibacterial and antitumor effects. This review summarizes the biosynthesis and chemosynthesis of PCA and its analogues, providing reference for studying their structural modifications and biological activities (Zhu et al., 2019).

Resistance Mechanisms in Microbes

- Bacillus sp. B-6, a producer of PCA, exhibits resistance to PCA, which is hypothesized to be due to the insensitivity of its acyl CoA synthetase. This study advances understanding of microbial resistance mechanisms to antibiotics (Kim, 2000).

Anticancer Activity

- PCA has shown potential in prostate cancer therapy. It induces programmed cell death in human prostate cancer cells through the generation of reactive oxygen species and activation of the mitochondrial-related apoptotic pathway (Karuppiah et al., 2016).

Agricultural Use

- PCA derivatives have been studied for their fungicidal activities and phloem mobility, with potential applications in agriculture for controlling fungal phytopathogens (Niu et al., 2017).

Biochemical Synthesis

- The study of PCA's synthesis, including the enzymes involved in its biosynthesis, sheds light on the biochemical pathways and potential modifications for diverse applications (Blankenfeldt, 2013).

Cellular Effects

- PCA impacts vesicular trafficking and autophagy in yeast, indicating a complex mode of action against pathogenic fungi (Zhu et al., 2017).

Soil and Plant Health

- PCA-producing bacteria enhance the reactivity of iron minerals in wheat rhizospheres, indicating its potential influence on soil health and plant growth (LeTourneau et al., 2019).

作用機序

Target of Action

Phenazine-1-carboxylic acid (PCA) is a broad-spectrum antibiotic produced by bacteria such as Pseudomonas spp. and Streptomycetes . It exhibits potent inhibitory activities against various plant pathogens and has medical antibacterial and antitumor effects . The primary targets of PCA are the microbial cells, specifically the fungal and bacterial pathogens .

Mode of Action

PCA interacts with its targets primarily through its redox properties . It serves as an electron shuttle to alternate terminal acceptors, modifying cellular redox states . This interaction results in the generation of reactive oxygen species (ROS), which precedes PCA-induced microbe and cancer cell death . Additionally, PCA can cause complete lysis of bacterial cells, with fragmented cytoplasm being released to the surrounding environment .

Biochemical Pathways

PCA affects various biochemical pathways. It is involved in redox processes and various metabolic pathways . It can also cause mycelial development malformation, damage cell membranes, reduce mitochondrial membrane potential, and increase ROS levels . Furthermore, PCA serves as a cell signal that regulates patterns of gene expression, contributes to biofilm formation and architecture, and enhances bacterial survival .

Pharmacokinetics

It’s known that pca can cause mitochondrial instability, which can lead to cellular oxidative stress and altered membrane permeability .

Result of Action

The result of PCA’s action is the inhibition of the growth of microbial cells. It has been shown to inhibit the growth of Vibrio anguillarum C312, one of the most serious bacterial pathogens in marine aquaculture . It also has a strong inhibitory effect on all phytopathogenic fungi . Moreover, PCA has been found to effectively inhibit the growth of agricultural pathogens, Acidovorax citrulli NP1 and Phytophthora nicotianae JM1 .

Action Environment

The action of PCA can be influenced by environmental factors. For instance, the external pH can affect the ability of PCA to enter the phloem through diffusion . Furthermore, PCA is produced by bacteria that exist in various environments, including marine and terrestrial environments . This suggests that the action, efficacy, and stability of PCA can be influenced by the specific environmental conditions where these bacteria are found.

Safety and Hazards

PCA is harmful if swallowed, causes skin irritation, and serious eye irritation. It is also harmful if inhaled and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

PCA has significant inhibition effects against many soil-borne fungal phytopathogens in agricultural application and has been registered in China as a fungicide against rice sheath blight . The green and sustainable method of synthesizing PCA through microbial fermentation often requires a complex culture medium containing tryptone and yeast extract, and its cost is relatively high, which greatly limits the large-scale industrial production of PCA by fermentation . Therefore, a cost-effective minimal medium for the efficient synthesis of PCA by Pseudomonas chlororaphis was developed .

生化学分析

Biochemical Properties

PCA interacts with various biomolecules, including enzymes and proteins, in biochemical reactions. It is involved in virulence, competitive fitness, and is an essential component of the bacterial quorum sensing system . The production of PCA is determined by gene clusters phz1 and phz2 in the genome of the producing bacteria .

Cellular Effects

PCA exhibits significant effects on various types of cells and cellular processes. It has been shown to cause complete lysis of bacterial cells, with fragmented cytoplasm being released into the surrounding environment . PCA also influences cell function by modifying cellular redox states and acting as a cell signal that regulates patterns of gene expression .

Molecular Mechanism

At the molecular level, PCA exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Reactive oxygen species generation has been observed to precede PCA-induced cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PCA change over time. PCA has been observed to cause mycelial development malformation, damage cell membranes, reduce mitochondrial membrane potential, and increase reactive oxygen species levels .

Dosage Effects in Animal Models

The effects of PCA vary with different dosages in animal models. For instance, treatment with PCA has shown highly significant protective activities against the development of Vibrio anguillarum C312 on zebrafish .

Metabolic Pathways

PCA is involved in various metabolic pathways. It serves as an electron shuttle to alternate terminal acceptors, modifying cellular redox states . The production of PCA is enhanced after knocking out negative regulators, enhancing the shikimate pathway, and performing fed-batch fermentation .

Transport and Distribution

PCA is transported and distributed within cells and tissues. A study has shown that an amino acid permease, RcAAP1, was involved in the uptake and phloem translocation of L-Val-PCA, a conjugate of PCA .

Subcellular Localization

The subcellular localization of PCA and its effects on activity or function have been studied. Fusion RcAAP1-eGFP proteins, which are involved in the transport of PCA, were observed in the plasma membrane of mesophyll cells and phloem cells .

特性

IUPAC Name |

phenazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCSKOVQDXEQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1144-02-1 (hydrochloride salt) | |

| Record name | 1-Phenazinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30180026 | |

| Record name | 1-Phenazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2538-68-3 | |

| Record name | 1-Phenazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2538-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenazinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002538683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenazinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenazinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenazine-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

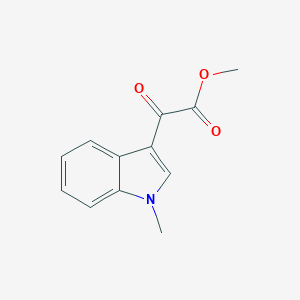

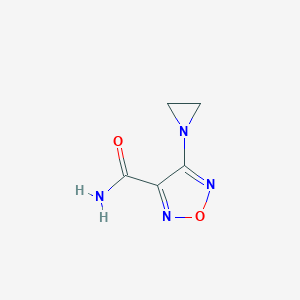

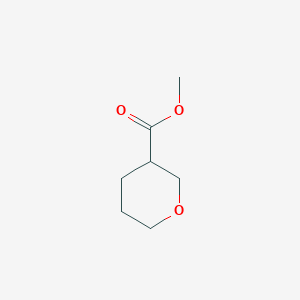

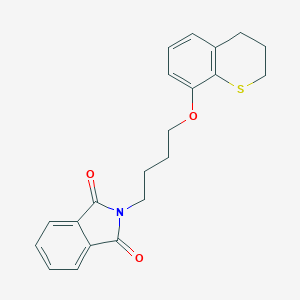

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

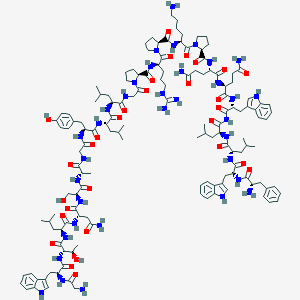

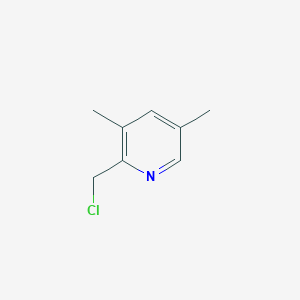

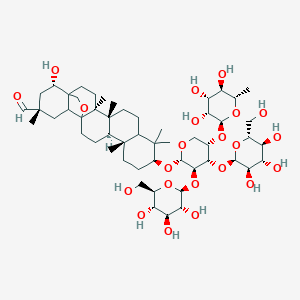

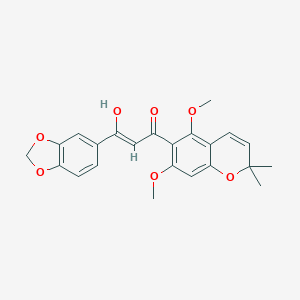

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)

![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)

![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde](/img/structure/B122955.png)